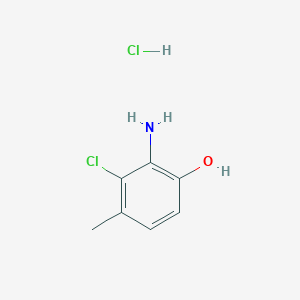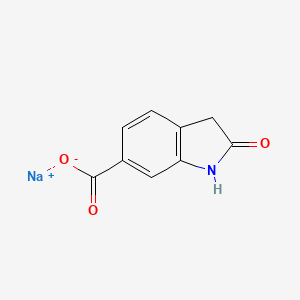![molecular formula C18H28N2O2 B2427465 tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate CAS No. 872716-54-6](/img/structure/B2427465.png)
tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate” is a chemical compound with the linear formula C18H28N2O2 . It is also known by other synonyms such as "this compound;(+/-)-1,1-dimethylethyl {[3-methyl-1-(phenylmethyl)-3-pyrrolidinyl]methyl}carbamate;Carbamic acid, [[3-methyl-1-(phenylmethyl)-3-pyrrolidinyl]methyl]-,1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code "1S/C11H22N2O2/c1-10 (2,3)15-9 (14)13-8-11 (4)5-6-12-7-11/h12H,5-8H2,1-4H3, (H,13,14)" . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in the molecule. The exact structural details can be obtained from the InChI code or from a detailed spectral analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C18H28N2O2) , and its InChI code . More detailed properties such as melting point, boiling point, density, etc., can be found in technical documents or chemical databases .Aplicaciones Científicas De Investigación
Molecular Structure and Hydrogen Bond Analysis
Research by Das et al. (2016) focused on the molecular structure and hydrogen bond interactions of carbamate derivatives, including tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate. They utilized X-ray diffraction to analyze molecular environments and interactions, revealing an intricate network of hydrogen bonds forming a three-dimensional architecture. This study highlights the compound's potential in forming crystalline structures with unique properties (Das et al., 2016).
Synthesis and Environmental Considerations
Geng Min (2010) developed an efficient and environmentally friendly seven-step process for synthesizing important drug intermediates, including this compound. This synthesis method emphasizes simplicity, cost-efficiency, and minimal environmental impact (Geng Min, 2010).
Application in Asymmetric Mannich Reaction
Yang et al. (2009) discussed the use of this compound in asymmetric Mannich reactions. This application is significant for the synthesis of chiral amino carbonyl compounds, a crucial step in producing various pharmaceuticals (Yang et al., 2009).
Metalation and Alkylation Studies
Sieburth et al. (1996) explored the metalation and alkylation of tert-butyl carbamate derivatives, including benzyl groups attached to nitrogen. Their findings are essential for understanding the compound's reactivity and potential applications in organic synthesis (Sieburth et al., 1996).
Cycloaddition Reactions
Pušavec et al. (2014) investigated Cu(I)-catalyzed [3+2] cycloadditions of tert-butyl carbamates, demonstrating the compound's utility in creating complex molecular architectures through cycloaddition reactions (Pušavec et al., 2014).
Deprotection in Organic Synthesis
Li et al. (2006) found aqueous phosphoric acid effective in deprotecting tert-butyl carbamates, including this compound. This application is crucial for complex organic syntheses where selective deprotection is needed (Li et al., 2006).
Propiedades
IUPAC Name |
tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-17(2,3)22-16(21)19-13-18(4)10-11-20(14-18)12-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMJRJFNTXEFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC2=CC=CC=C2)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2427385.png)

![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-8-Carboxylate](/img/structure/B2427388.png)

![2-(4-chlorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2427392.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2427397.png)
![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2427398.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2427400.png)



